5-HT1B Selectivity Advantage: 27-Fold vs. 2- to 9-Fold for β-Blocker Comparators
Isamoltane hemifumarate demonstrates substantially greater selectivity for 5-HT1B receptors over 5-HT1A receptors compared to structurally related β-adrenoceptor antagonists. The 5-HT1A/5-HT1B selectivity ratio (calculated as IC50(5-HT1A) / IC50(5-HT1B)) is 27.4 for isamoltane, versus 2 for propranolol, 3.5 for oxprenolol, and 8.7 for cyanopindolol [1]. This represents a selectivity advantage of approximately 3- to 14-fold over the comparator compounds, depending on the specific β-blocker selected.
| Evidence Dimension | 5-HT1B receptor selectivity ratio (5-HT1A IC50 / 5-HT1B IC50) |
|---|---|
| Target Compound Data | 27.4 (IC50 5-HT1A = 1070 nM; IC50 5-HT1B = 39 nM) |
| Comparator Or Baseline | Propranolol: ratio = 2; Oxprenolol: ratio = 3.5; Cyanopindolol: ratio = 8.7 |
| Quantified Difference | 3.1× to 13.7× higher selectivity vs. comparators |
| Conditions | Rat brain membrane binding assays; [125I]ICYP for 5-HT1B sites; [3H]8-OH-DPAT for 5-HT1A sites |
Why This Matters
Higher 5-HT1B/5-HT1A selectivity reduces confounding 5-HT1A-mediated effects in experiments designed to interrogate 5-HT1B receptor function, improving data interpretability and reducing the need for additional control compounds.
- [1] Waldmeier PC, Williams M, Baumann PA, Bischoff S, Sills MA, Neale RF. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain. Naunyn Schmiedebergs Arch Pharmacol. 1988;337(6):609-620. View Source
